molecular formula C19H27BrN2O B14751277 Aspidosine hydrobromide

Aspidosine hydrobromide

Cat. No.: B14751277
M. Wt: 379.3 g/mol
InChI Key: PFGIFAHSSMGINS-QDRJTMBHSA-N
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Description

Aspidosine hydrobromide is a hydrobromide salt derivative of the alkaloid aspidosine. Alkaloid hydrobromides, such as galanthamine hydrobromide (used in Alzheimer’s therapy) and dextromethorphan hydrobromide (a cough suppressant and antidepressant), are often optimized for enhanced solubility and bioavailability compared to their freebase counterparts . Aspidosine’s structural similarity to other Amaryllidaceae alkaloids (e.g., galanthamine) may imply shared biological targets, such as acetylcholinesterase (AChE) inhibition .

Properties

Molecular Formula

C19H27BrN2O

Molecular Weight

379.3 g/mol

IUPAC Name

(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-6-ol;hydrobromide

InChI

InChI=1S/C19H26N2O.BrH/c1-2-18-8-4-11-21-12-10-19(17(18)21)13-5-3-6-14(22)16(13)20-15(19)7-9-18;/h3,5-6,15,17,20,22H,2,4,7-12H2,1H3;1H/t15-,17-,18-,19-;/m1./s1

InChI Key

PFGIFAHSSMGINS-QDRJTMBHSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)NC5=C4C=CC=C5O.Br

Canonical SMILES

CCC12CCCN3C1C4(CC3)C(CC2)NC5=C4C=CC=C5O.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aspidosine hydrobromide typically involves the reaction of aspidosine with hydrobromic acid. The process can be carried out under controlled conditions to ensure the formation of the hydrobromide salt. The reaction is usually performed in an organic solvent, such as dichloromethane, at a low temperature to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine and bromide counterion in aspidosine hydrobromide enable nucleophilic substitutions. Key observations include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride or anhydrides modify the indole nitrogen, yielding acetylated derivatives.

SubstrateReagent/ConditionsProductYield/Purity
Aspidosine HBrMethyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium saltNot reported
Aspidosine HBrAcetyl chloride, pyridine, RTN-Acetyl derivativeNot reported

Oxidation Reactions

The indole moiety undergoes oxidation under controlled conditions:

  • Peracid Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) forms an N-oxide derivative.

  • Metal-Catalyzed Oxidation : Transition metals (e.g., MnO₂) may oxidize the indole ring, though specific products require further characterization.

Table 2: Oxidation Reaction Parameters

Oxidizing AgentSolvent/ConditionsProposed ProductNotes
mCPBADichloromethane, 0°C–RTAspidosine N-oxidepH-sensitive
MnO₂Toluene, refluxOxidized indole derivativeRequires catalysis

Salt Formation and Acid-Base Reactivity

The hydrobromide salt participates in proton-transfer reactions:

  • Deprotonation : Treatment with strong bases (e.g., NaOH) liberates the free base, altering solubility and reactivity.

  • Counterion Exchange : Anion metathesis with AgNO₃ or NaPF₆ yields alternative salts (e.g., nitrate or hexafluorophosphate).

Green Chemistry Considerations

Reaction design aligns with principles such as:

  • Atom Economy : Minimizing stoichiometric reagents (e.g., using catalytic vs. stoichiometric oxidants) .

  • Safer Solvents : Preferring water or ethanol over halogenated solvents for substitutions .

Scientific Research Applications

Aspidosine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aspidosine hydrobromide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Research Findings and Data

Acetylcholinesterase Inhibition

Galanthamine hydrobromide’s AChE inhibition (IC₅₀ ~ 0.35 µM) is attributed to its benzazepine core and tertiary amine group, which binds to the enzyme’s catalytic site . This compound, if structurally analogous, may exhibit similar activity, though potency and selectivity would depend on substituents (e.g., hydroxyl or methoxy groups).

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